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An in-depth analysis of the clinical development of Govorestat for Classic Galactosemia and
Sorbitol Dehydrogenase (SORD) Deficiency, offering a comparative overview of trial design,
primary outcomes, and the current therapeutic landscape.

Introduction

Govorestat (AT-007) is an investigational, orally administered, central nervous system (CNS)
penetrant aldose reductase inhibitor (ARI) developed by Applied Therapeutics.[1] Aldose
reductase is an enzyme that, in certain metabolic disorders, converts sugars into their
respective sugar alcohols (polyols). The accumulation of these polyols is believed to be a key
driver of pathology in conditions such as Classic Galactosemia and Sorbitol Dehydrogenase
(SORD) deficiency. This guide provides a detailed comparison of the clinical trial design and
outcomes for Govorestat in these two rare diseases, alongside an overview of the current
standard of care and other investigational approaches.

Mechanism of Action

In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase
(GALT) leads to the accumulation of galactose.[2] Aldose reductase converts this excess
galactose into galactitol, a toxic metabolite implicated in the long-term complications of the
disease.[3] Similarly, in SORD deficiency, a lack of the SORD enzyme results in the
accumulation of sorbitol, which is toxic to neurons. Govorestat is designed to inhibit aldose
reductase, thereby preventing the formation of galactitol in Galactosemia and sorbitol in SORD
deficiency.
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Figure 1: Govorestat's Mechanism of Action.

Govorestat for Classic Galactosemia: The ACTION-
Galactosemia Kids Trial

The pivotal trial for Govorestat in Classic Galactosemia was the Phase 3 ACTION-
Galactosemia Kids study.[1] Despite demonstrating some clinical benefits, the trial did not meet
its primary endpoint, and the U.S. Food and Drug Administration (FDA) issued a Complete
Response Letter for the New Drug Application (NDA).[4]

Experimental Protocol

The ACTION-Galactosemia Kids study (NCT04902781) was a randomized, double-blind,
placebo-controlled trial that enrolled 47 children aged 2-17 years with a diagnosis of Classic
Galactosemia.[1][5] Participants were randomized in a 2:1 ratio to receive either Govorestat or
a placebo.[5]
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Inclusion Criteria:

o Diagnosis of Classic Galactosemia confirmed by GALT enzyme activity <1% of normal or by
genetic testing.[6]

e Age 21to 17 years.[1]
Exclusion Criteria:

o Specific exclusion criteria for this trial are not extensively detailed in the publicly available
information.

Primary and Secondary Outcomes

The primary endpoint was a composite "Global Statistical Test" comprising four assessments:

[1][3]

OWLS-2 Oral Expression (OE): Measures spoken language skills.

OWLS-2 Listening Comprehension (LC): Assesses understanding of spoken language.

BASC-3 Behavior Symptoms Index (BSI): Evaluates behavioral problems.

BASC-3 Activities of Daily Living (ADL): Assesses skills for independent living.

Secondary endpoints included assessments of adaptive skills and tremor.[1]

Data Presentation
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Outcome o
Govorestat Placebo p-value Citation
Measure
Primary Systematic
Endpoint: Global improvement 0.1030 [1]
Statistical Test over time
Pre-specified
Sensitivity Systematic
Analysis improvement 0.0698 [1]
(including over time
cognition)
Post-hoc
Analysis o
) Statistically
(excluding o ~0.0205 [3]
significant benefit
speech &
language)
Secondary
Endpoints
Tremor
(Archimedes o
) ) Statistically
Spiral Drawing o ~0.0428 [3]
significant benefit
Test at 18
months)
Adaptive Skills
(BASC-3 Statistically
: : N . 0.0265 (3]
Adaptive Skills significant benefit
Index)
Plasma Statistically
Galactitol significant <0.001 [4]
Reduction reduction

Table 1: Summary of Key Outcomes from the ACTION-Galactosemia Kids Trial
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Govorestat for SORD Deficiency: The INSPIRE Trial

The INSPIRE trial is a Phase 3 study evaluating the efficacy and safety of Govorestat in
patients with SORD deficiency, a rare, progressive, hereditary neuropathy. Interim results have
shown promising outcomes.

Experimental Protocol

The INSPIRE trial (NCT05397665) is a randomized, double-blind, placebo-controlled study
enrolling approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.
[7] Patients are randomized to receive either Govorestat or placebo.[8]

Inclusion Criteria:

 Clinical diagnosis of Charcot-Marie-Tooth Type 2 (CMT2) or distal Hereditary Motor
Neuropathy (dHMN) due to SORD Deficiency confirmed by medical record or written
communication by a healthcare professional.[7]

e Elevated blood sorbitol level (>10,000 ng/mL).[9]

e SORD gene analysis report indicating at least one pathogenic mutation.[9]
e Age 16 to 55 years.

Exclusion Criteria:

o 10-meter walk/run test (LOMWRT) classified as very severe disease (>15 seconds to
complete or unable to complete without assistance).[7]

o Non-ambulatory disability.[9]

e Impaired renal function (eGFR < 90 mL/min/1.73 m2).[9]

Primary and Secondary Outcomes

The primary endpoints at the 12-month interim analysis were:

o Correlation of sorbitol levels with the Charcot-Marie-Tooth Functional Outcome Measure
(CMT-FOM) composite score. The CMT-FOM includes the 10-meter walk-run test, 4-stair
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climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.

e Reduction in blood sorbitol levels.

A key secondary endpoint was the CMT Health Index (CMT-HI), a patient-reported outcome
measure of disease severity and well-being.

Data Presentation

Outcome Measure Result p-value Citation

Primary Endpoints
(12-month interim

analysis)

Correlation of sorbitol

) Statistically significant  0.05
with CMT-FOM

Reduction in blood o S
) Statistically significant  <0.001
sorbitol vs. placebo

Secondary Endpoint

(12-month interim

analysis)
CMT Health Index Statistically significant 0.01
(CMT-HI) improvement '
Primary Endpoint (Full
12-month analysis)
10-meter walk-run test  Not statistically

0.457

(LOMWRT) significant

Table 2: Summary of Key Outcomes from the INSPIRE Trial (Interim and 12-Month Data)

Comparison with Alternatives
Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict
dietary restriction of galactose, which is primarily found in dairy products.[2][10] While this diet
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is life-saving in the neonatal period, it does not prevent the long-term complications of the
disease, including cognitive and motor impairments, and primary ovarian insufficiency in
females.[10]

Other Investigational Therapies:

o Gene Therapy: Aims to replace the defective GALT gene. Preclinical studies have shown
some promise.

o Chaperone Therapy: Focuses on stabilizing misfolded GALT protein to restore some enzyme
activity.

SORD Deficiency

Standard of Care: There are currently no approved pharmacological treatments for SORD
deficiency. Management is focused on supportive care, including physical therapy, occupational
therapy, and orthopedic devices to manage symptoms such as muscle weakness and foot
deformities.

Visualizations

Galactose Metabolism Pathway

Click to download full resolution via product page

Figure 2: Galactose Metabolism and Govorestat's Target.
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Clinical Trial Workflow
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Figure 3: Generalized Clinical Trial Workflow.

Conclusion

Govorestat represents a targeted therapeutic approach for rare metabolic diseases driven by
the accumulation of toxic polyols. While the ACTION-Galactosemia Kids trial did not meet its
primary endpoint, leading to a setback in its development for Classic Galactosemia, the
ongoing INSPIRE trial has shown promising interim results for SORD deficiency. For
researchers and drug development professionals, the journey of Govorestat highlights the
complexities of clinical trials in rare diseases, the importance of robust endpoint selection, and
the potential of targeting key enzymatic pathways in metabolic disorders. Further data from the
INSPIRE trial will be crucial in determining the future of Govorestat as a potential first-in-class

treatment for SORD deficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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